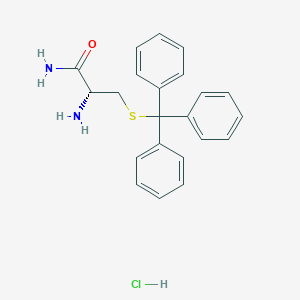
(r)-2-Amino-3-(tritylthio)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)-, also known as S-Trityl-L-cysteinamide, is a compound with the molecular formula C22H22N2OS and a molecular weight of 362.49 g/mol . This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to a cysteine derivative, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- typically involves the protection of the cysteine amino group with a trityl group. The general synthetic route includes:
Protection of Cysteine: The amino group of cysteine is protected using triphenylmethyl chloride in the presence of a base such as triethylamine.
Formation of Propanamide: The protected cysteine is then reacted with an appropriate amide-forming reagent to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trityl group, yielding the free cysteine derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving cysteine proteases due to its structural similarity to cysteine.
Medicine: Investigated for potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- involves its interaction with cysteine proteases. The trityl group protects the cysteine residue, allowing for selective reactions at other sites. Upon removal of the trityl group, the free cysteine can interact with target enzymes, inhibiting their activity by forming covalent bonds with the active site .
Comparison with Similar Compounds
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- can be compared with other cysteine derivatives such as:
N-Acetyl-L-cysteine: A commonly used cysteine derivative with antioxidant properties.
S-Methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
The uniqueness of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- lies in its trityl protection, which provides stability and selectivity in various chemical reactions .
Properties
Molecular Formula |
C22H23ClN2OS |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H22N2OS.ClH/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,23H2,(H2,24,25);1H/t20-;/m0./s1 |
InChI Key |
NHXYNJKVDIELMK-BDQAORGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
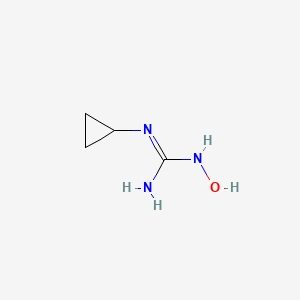
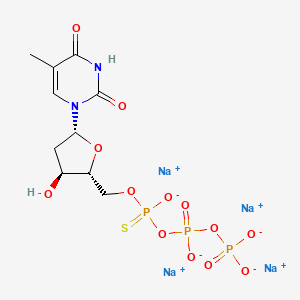
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)

![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
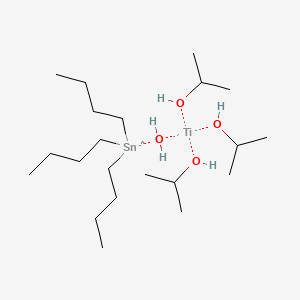
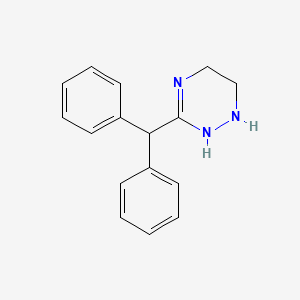
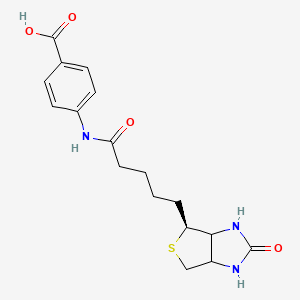
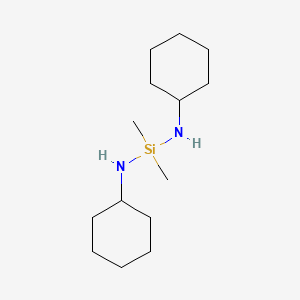
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
